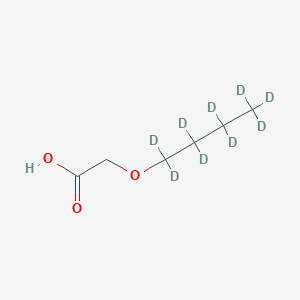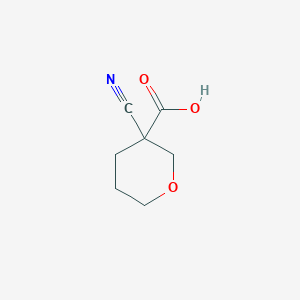![molecular formula C6H5BrN4 B1381524 6-溴-1H-吡唑并[3,4-b]吡啶-3-胺 CAS No. 1803591-11-8](/img/structure/B1381524.png)
6-溴-1H-吡唑并[3,4-b]吡啶-3-胺
描述
6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound with the empirical formula C6H5BrN4 and a molecular weight of 213.03 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors. The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .科学研究应用
Kinase Inhibition
6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, 作为更广泛的吡唑并[3,4-b]吡啶类的一部分,已被确定为激酶抑制剂设计中的多功能支架。这种杂环基团由于能够通过多种结合方式与激酶发生作用而具有价值。吡唑并[3,4-b]吡啶通常在激酶的铰链区域发生相互作用,但也可以在激酶口袋内形成其他关键相互作用。这些相互作用提供了效力和选择性,使其成为激酶抑制剂设计中的关键支架。专利文献突出了它在广泛的激酶靶标中的作用,展示了它在知识产权、抑制剂活性、物理性质和合成灵活性中的实用性 (Wenglowsky, 2013)。
Catalysis and Synthetic Applications
与6-溴-1H-吡唑并[3,4-b]吡啶-3-胺相关的更广泛类化合物已在各种合成应用中得到应用,特别是通过多组分反应(MCRs)形成复杂杂环。这些反应是原子经济、有益、简单且环保的,为在单步中合成复杂分子提供了高效途径。关于MCRs的综述概述了多样的融合杂环的合成,展示了杂环化合物在合成化学中的重要性以及复杂分子构建中环保方法的潜力 (Dhanalakshmi et al., 2021)。
Neurodegenerative Disease Management
含有吡唑啉环的化合物,与6-溴-1H-吡唑并[3,4-b]吡啶-3-胺在结构上相关,已显示出显著的生物活性,包括在神经退行性疾病管理中的作用。吡唑啉因其神经保护性质而受到认可,研究涵盖了结构活性关系(SARs)、分子对接模拟、抗胆碱酯酶(抗AChE)和单胺氧化酶(MAO A/B)抑制作用。这些性质突显了基于吡唑啉的化合物在治疗阿尔茨海默病和帕金森病等疾病中的潜力,强调了它们在抑制乙酰胆碱酯酶(AChE)和β-淀粉样蛋白(Aβ)斑块、以及靶向MAO B和COMT中的作用 (Ahsan et al., 2022)。
Food Safety and Hazard Control
在食品安全的背景下,与6-溴-1H-吡唑并[3,4-b]吡啶-3-胺结构相似的杂环芳香胺(HAAs)的研究揭示了这些化合物在食品加工和膳食摄入中的形成、缓解、代谢和风险评估。这一系列工作强调了通过在食品加工和膳食选择过程中采取各种策略来控制HAAs的重要性,这些HAAs是可能的致癌物质,以减轻健康风险 (Chen et al., 2020)。
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
作用机制
Target of Action
It’s known that pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Result of Action
Some related compounds have shown significant inhibitory activity against certain cell lines .
生化分析
Biochemical Properties
6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound acts as an inhibitor of TRKA, a subtype of TRKs, by binding to its active site and preventing its phosphorylation. This inhibition disrupts downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are essential for cell survival and growth .
Cellular Effects
The effects of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine on various cell types and cellular processes are profound. In cancer cell lines, such as MDA-MB-231 and HeLa, the compound exhibits significant antiproliferative activity . It influences cell function by modulating cell signaling pathways, leading to altered gene expression and metabolic changes. For instance, the inhibition of TRKA by 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine results in reduced activation of the PI3K/Akt pathway, which is critical for cell survival and metabolism .
Molecular Mechanism
At the molecular level, 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding pocket of TRKA, thereby inhibiting its kinase activity . This binding prevents the phosphorylation of TRKA and subsequent activation of downstream signaling pathways. Additionally, 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine have been observed to change over time. The compound demonstrates good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine can lead to sustained inhibition of TRKA activity and prolonged antiproliferative effects in cancer cell lines . The compound’s efficacy may decrease over time due to potential adaptive responses by the cells.
Dosage Effects in Animal Models
The effects of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKA activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its biological activity. Additionally, 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine can affect metabolic flux and alter the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. It tends to accumulate in tissues with high expression of TRKA, such as the nervous system and certain cancer tissues . This selective distribution enhances its therapeutic potential by targeting specific cells and tissues.
Subcellular Localization
The subcellular localization of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TRKA and other cytoplasmic proteins . Additionally, post-translational modifications, such as phosphorylation, can influence its localization and activity. For example, phosphorylation of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine may enhance its binding affinity to TRKA and increase its inhibitory potency .
属性
IUPAC Name |
6-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJOHTPDOPQINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-11-8 | |
| Record name | 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B1381448.png)

![4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1381451.png)
![2-Bromo-4-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381454.png)

![2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine](/img/structure/B1381457.png)
![3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1381458.png)





